molecular formula C12H18ClN B1603751 4-(4-Methylphenyl)piperidine hydrochloride CAS No. 67765-24-6

4-(4-Methylphenyl)piperidine hydrochloride

Cat. No. B1603751
CAS RN: 67765-24-6
M. Wt: 211.73 g/mol
InChI Key: ROPXDRJXVYKIPI-UHFFFAOYSA-N
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Patent
US04101663

Procedure details

By following the manipulative procedures described above in Examples 1(c) and (d), 1-acetylisonipecotoyl chloride, Example 1(b), toluene, and aluminum chloride are reacted to produce 4-(4-toluyl)piperidine hydrochloride. The salt is recrystallized thrice from a methanol-ether mixture (one charcoal treatment) to give colorless needles. mp 275°-277° C., (dec.).
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:12][CH2:11][CH:7]([C:8]([Cl:10])=O)[CH2:6][CH2:5]1)(=O)C.[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[ClH:10].[C:7]1([CH3:8])[CH:11]=[CH:12][C:8]([CH:7]2[CH2:6][CH2:5][NH:4][CH2:12][CH2:11]2)=[CH:5][CH:6]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(C(=O)Cl)CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=C(C=C1)C1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.